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Compound of Interest

Compound Name: Diazene, (4-methylphenyl)-

Cat. No.: B15463572 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of (E)-diazene, (4-methylphenyl)-,
also known as (E)-1,2-di-p-tolyldiazene, utilizing Nuclear Magnetic Resonance (NMR) and

Infrared (IR) spectroscopy. For comparative purposes, data for the parent compound,

azobenzene, is also presented. This document is intended to serve as a practical reference for

the characterization of this and similar azo compounds, which are of significant interest in

various fields, including materials science and pharmacology.

Data Presentation
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of (E)-1,2-di-p-tolyldiazene and azobenzene.

Table 1: ¹H NMR Spectroscopic Data
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Compound Solvent
Chemical
Shift (δ)
[ppm]

Multiplicity
Coupling
Constant
(J) [Hz]

Assignment

(E)-1,2-di-p-

tolyldiazene
CDCl₃ 7.82 d 8.5

4H, Aromatic

CH

7.31 d 8.0
4H, Aromatic

CH

2.44 s - 6H, CH₃

Azobenzene CDCl₃ 7.90-7.93 m -
4H, Aromatic

CH (ortho)

7.45-7.54 m -

6H, Aromatic

CH (meta,

para)

d: doublet, s: singlet, m: multiplet

Table 2: ¹³C NMR Spectroscopic Data
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Compound Solvent
Chemical Shift (δ)
[ppm]

Assignment

(E)-1,2-di-p-

tolyldiazene
CDCl₃ 151.0 C-N

141.3 C-CH₃

129.8 Aromatic CH

122.9 Aromatic CH

21.6 CH₃

Azobenzene CDCl₃ 152.8 C-N

130.9 Aromatic CH (para)

129.1 Aromatic CH (ortho)

122.9 Aromatic CH (meta)

Table 3: IR Spectroscopic Data
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Compound Wavenumber (cm⁻¹) Assignment

(E)-1,2-di-p-tolyldiazene

(Expected)
~3030 Aromatic C-H stretch

~1600 C=C aromatic ring stretch

~1495 C=C aromatic ring stretch

~1450 N=N stretch

~820
para-disubstituted C-H out-of-

plane bend

Azobenzene ~3060 Aromatic C-H stretch

~1600, 1485, 1450 C=C aromatic ring stretch

~1450 N=N stretch

~770, 690
C-H out-of-plane bend

(monosubstituted)

Note: The IR data for (E)-1,2-di-p-tolyldiazene is based on characteristic absorption

frequencies for its functional groups, as a complete experimental spectrum was not available in

the cited literature. For para-substituted benzene rings, a characteristic C-H wagging peak is

expected between 860 and 790 cm⁻¹.

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Solid Samples: Weigh 5-25 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a

clean, dry vial.[1] Once fully dissolved, filter the solution through a pipette with a small cotton

or glass wool plug directly into a clean 5 mm NMR tube.[1]
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Liquid Samples: Add 1-2 drops of the liquid sample to a clean 5 mm NMR tube and dilute

with approximately 0.6-0.7 mL of a deuterated solvent.

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for

chemical shift referencing (0 ppm).

2. Data Acquisition:

Spectra are typically recorded on a 400 or 500 MHz NMR spectrometer.

The instrument is tuned and the magnetic field is shimmed for homogeneity.

For ¹H NMR, a sufficient number of scans (typically 8-16) are acquired to obtain a good

signal-to-noise ratio.

For ¹³C NMR, a larger number of scans is required due to the lower natural abundance of the

¹³C isotope. Broadband proton decoupling is typically used to simplify the spectrum to single

lines for each unique carbon atom.

Infrared (IR) Spectroscopy
1. Sample Preparation (for solid samples):

KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle.[2] The mixture is then

pressed into a thin, transparent pellet using a hydraulic press.[2]

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

onto the ATR crystal, and pressure is applied to ensure good contact. This method requires

minimal sample preparation.[2]

2. Data Acquisition:

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first.

The prepared sample is then placed in the sample compartment of the FT-IR spectrometer.
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The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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